molecular formula C17H16N6O3 B12484512 4-[(3,4-Dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-ol

4-[(3,4-Dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-ol

Cat. No.: B12484512
M. Wt: 352.3 g/mol
InChI Key: MHSPQKLXVJNXJI-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one typically involves the reaction of appropriate aniline derivatives with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the aniline derivatives replace the chlorine atoms on the cyanuric chloride. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dimethylphenyl)amino]-6-[(4-chlorophenyl)amino]-3H-1,3,5-triazin-2-one
  • 4-[(3,4-dimethylphenyl)amino]-6-[(4-methylphenyl)amino]-3H-1,3,5-triazin-2-one

Uniqueness

4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-3H-1,3,5-triazin-2-one is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for different applications .

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

6-(3,4-dimethylanilino)-4-(4-nitroanilino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C17H16N6O3/c1-10-3-4-13(9-11(10)2)19-16-20-15(21-17(24)22-16)18-12-5-7-14(8-6-12)23(25)26/h3-9H,1-2H3,(H3,18,19,20,21,22,24)

InChI Key

MHSPQKLXVJNXJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=O)N2)NC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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